Dynapyrazole A

Description

BenchChem offers high-quality Dynapyrazole A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynapyrazole A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

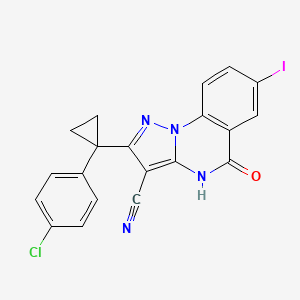

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABPBCMFKJDOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClIN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dynapyrazole A mechanism of action on cytoplasmic dynein

Unlocking Cytoplasmic Dynein: The Mechanism of Action and Application of Dynapyrazole A An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

Cytoplasmic dyneins are massive AAA+ (ATPases Associated with diverse cellular Activities) motor proteins responsible for minus-end directed transport along the microtubule network. Historically, dissecting dynein-dependent processes—such as intraflagellar transport (IFT) and organelle trafficking—was hindered by a lack of potent, specific pharmacological probes. While ciliobrevins were introduced as first-in-class cell-permeable inhibitors, their utility was bottlenecked by low potency and a propensity for isomerization[1].

Through chemical structure-guided design and conformational constraint of the ciliobrevin scaffold, researchers developed a tricyclic pyrazoloquinazolinone derivative named Dynapyrazole A ()[2]. As a Senior Application Scientist, I consider Dynapyrazole A a critical tool for motor protein pharmacology because of its highly specific, unique mechanism of action: it selectively blocks microtubule-stimulated ATPase activity while leaving basal ATPase function intact[1].

Structural Biology & Mechanism of Action (MoA)

Dynein’s motor domain is driven by a ring of six AAA+ domains, with the AAA1 domain acting as the primary site of ATP hydrolysis[3].

Unlike its predecessor, ciliobrevin D, which globally suppresses both basal and microtubule-stimulated ATP hydrolysis, Dynapyrazole A acts as a precision allosteric disruptor. It targets the AAA1 site (or its immediate regulatory network) specifically during the microtubule-bound state[3].

The Biological Consequence: By inhibiting only the processive, microtubule-stimulated step of the mechanochemical cycle, Dynapyrazole A leaves the dynein-microtubule binding affinity largely intact. It effectively converts dynein from an active motor into a passive microtubule cross-linker ()[4]. In live cells, this blockade removes the mechanical counterbalance against kinesin, leading to dramatic cytoskeletal reorganizations, such as the formation of giant planar microtubule rings[4].

Fig 1. Dynapyrazole A selectively inhibits microtubule-stimulated ATPase activity at the AAA1 site.

Quantitative Profiling

Dynapyrazole A is highly hydrophobic (ClogP = 4.2). Consequently, its apparent potency is highly sensitive to serum proteins in cellular media[1]. For optimal target engagement, biochemical and cellular assays should be designed with minimal blocking agents or low-serum conditions.

| Parameter | Value | Biological Context |

| Dynein 1 MT-Gliding IC₅₀ | 2.3 μM | Cytoplasmic cargo transport & organelle motility ()[5] |

| Dynein 2 MT-Gliding IC₅₀ | 2.6 μM | Retrograde intraflagellar transport (IFT) in cilia[5] |

| Hedgehog Signaling IC₅₀ | 1.9 μM | Downstream phenotypic effect of IFT blockade[5] |

| Hydrophobicity (ClogP) | 4.2 | Dictates the requirement for low-serum assay conditions[1] |

Self-Validating Experimental Protocols

Robust assay design must include internal logic where the successful execution of the assay inherently proves the integrity of the reagents. The following protocols detail how to evaluate Dynapyrazole A's target engagement and functional inhibition.

Protocol A: ADP-Vanadate Photocleavage Assay (Target Engagement)

Causality & Validation: This assay is a self-validating system. UV-induced cleavage of the dynein heavy chain only occurs if the AAA1 catalytic site is properly folded, successfully binds ATP, and traps the transition state analog (vanadate). A positive cleavage signal in the DMSO control validates the functional integrity of the recombinant motor, while a reduction in cleavage directly proves that Dynapyrazole A is specifically occupying or disrupting the AAA1 site ()[3].

-

Protein Preparation: Purify recombinant human dynein 1 motor domain. Ensure the protein is kept on ice in a standard motility buffer (e.g., 30 mM PIPES, pH 6.8).

-

Inhibitor Pre-Incubation: Incubate the dynein construct with 4 µM Dynapyrazole A (or DMSO control) for 15 minutes at room temperature. Causality: Pre-incubation allows the hydrophobic inhibitor to access and bind the AAA1 pocket before competitive nucleotides are introduced.

-

Transition State Trapping: Add 1 mM ATP and 1 mM Sodium Orthovanadate (Vi) to the mixture. Causality: Vanadate acts as a γ-phosphate analog, trapping the functional motor in the ADP-Vi transition state exclusively at the AAA1 site.

-

Photolysis: Irradiate the samples with 365 nm UV light for 30 minutes on ice. Causality: UV light excites the trapped vanadate, inducing highly localized photolysis of the polypeptide backbone.

-

Quantification: Resolve the samples via SDS-PAGE and Western Blot. Quantify the disappearance of the intact heavy chain.

Fig 2. Self-validating ADP-vanadate photocleavage workflow for mapping AAA1 target engagement.

Protocol B: In vitro TIRF Microtubule Gliding Assay (Functional Inhibition)

Causality & Validation: This protocol is self-validating through the use of polarity-marked microtubules. By observing the directionality of gliding (minus-end leading), we internally validate that the motility is exclusively driven by dynein, eliminating artifacts from non-specific drift or contaminating plus-end directed motors.

-

Surface Functionalization: Coat plasma-cleaned glass coverslips with anti-GFP antibodies. Causality: This specifically anchors GFP-tagged dynein to the surface in a uniform orientation, preventing motor denaturation that occurs with direct glass adsorption.

-

Motor Immobilization: Flow in GFP-dynein and incubate for 5 minutes. Wash out unbound motors with buffer containing casein. Causality: Casein blocks non-specific microtubule binding to the glass.

-

Assay Mixture: Introduce fluorescently labeled, polarity-marked microtubules, 1 mM ATP, and varying concentrations of Dynapyrazole A (0.1 µM to 20 µM).

-

TIRF Microscopy: Image at 1-2 frames per second using Total Internal Reflection Fluorescence (TIRF) microscopy. Causality: TIRF provides an optical section of ~100 nm, minimizing background fluorescence from unbound microtubules in solution and yielding a high signal-to-noise ratio for surface gliding events.

Conclusion & Future Perspectives

Dynapyrazole A represents a significant leap in chemical biology, offering researchers a reversible, highly potent tool to dissect dynein 1 and 2 mechanics. By specifically uncoupling microtubule-stimulated ATP hydrolysis from basal activity, it allows us to study the mechanical counterbalance of the cytoskeleton without completely denaturing the motor's microtubule-binding affinity. Future drug development efforts will likely focus on modifying the pyrazoloquinazolinone scaffold to reduce hydrophobicity (lowering the ClogP) and to achieve isoform specificity between cytoplasmic dynein 1 and ciliary dynein 2.

References

-

Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife (2017).[Link]

-

Chemical Biology of Dynein. Digital Commons, The Rockefeller University (2018).[Link]

-

Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS Nano (2021).[Link]

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 3. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dynapyrazole A | Hedgehog Signaling | Tocris Bioscience [tocris.com]

A Technical Guide to the Inhibition of Microtubule-Stimulated ATPase Activity: Mechanism, Assays, and Analysis

Executive Summary

The inhibition of microtubule-stimulated ATPase activity is a cornerstone of drug discovery for targeting cytoskeletal motor proteins. While the query focuses on Dynapyrazole A, it is critical to clarify at the outset that Dynapyrazole A is a well-characterized inhibitor of the motor protein dynein, not a kinesin . It functions by specifically blocking the microtubule-stimulated ATPase activity of dynein, leaving the basal activity largely unaffected[1][2][3].

However, the core mechanism—interrupting the microtubule-activated enzymatic cycle—is a highly sought-after strategy in anti-cancer therapeutics, most notably in the development of inhibitors for the mitotic kinesin Eg5 (also known as KIF11 or KSP). These agents induce mitotic arrest and apoptosis in rapidly dividing cancer cells by preventing the formation of a bipolar spindle[4][5].

This guide will therefore address the user's core scientific interest by focusing on the inhibition of the kinesin Eg5 as a paradigm for this mechanism. We will use the archetypal allosteric Eg5 inhibitor, Monastrol , as our primary exemplar to provide an in-depth exploration of the underlying biology, detailed experimental protocols for measuring ATPase inhibition, and frameworks for data analysis and interpretation.

Part 1: The Target: Kinesin-5 (Eg5/KIF11) - A Master Regulator of Mitosis

The Essential Role of Eg5 in Spindle Formation

The Kinesin-5 family, of which Eg5 is the human ortholog, comprises plus-end directed motor proteins essential for cell division[4]. Eg5 proteins are homotetramers, possessing two motor domains at each end. This structure allows Eg5 to bind to two different microtubules simultaneously. During mitosis, Eg5 localizes to the spindle midzone, where it crosslinks antiparallel microtubules and slides them apart. This outward-pushing force is fundamental for separating the centrosomes and establishing the bipolar spindle architecture necessary for accurate chromosome segregation[4][6]. Inhibition of Eg5 function prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and subsequent cell death[5][7]. This specific role in mitosis, with minimal involvement in quiescent, non-dividing cells, makes Eg5 a highly attractive target for cancer therapy[8][9].

The Eg5 Mechanochemical ATPase Cycle

Like all kinesins, Eg5 converts the chemical energy from ATP hydrolysis into mechanical force. This process is tightly coupled in a mechanochemical cycle that is potently stimulated by microtubule binding. The basal rate of ATP hydrolysis by Eg5 in solution is very low. Upon encountering a microtubule, the cycle is engaged, leading to a significant increase in the ATPase rate.

The key steps are:

-

ATP Binding: An ATP molecule binds to the nucleotide-binding pocket in the Eg5 motor domain, triggering a conformational change that docks the "neck linker." This docking event produces the mechanical "power stroke."

-

ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi).

-

Phosphate Release: The release of Pi weakens the affinity of the motor head for the microtubule.

-

ADP Release: The release of ADP is the rate-limiting step of the cycle and allows the motor head to detach from the microtubule or, in the case of the other head, re-bind strongly to ATP and the microtubule to continue the cycle[5][10].

It is this precise, microtubule-dependent cycle that small molecule inhibitors are designed to disrupt.

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 4. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynein Antagonizes Eg5 by Crosslinking and Sliding Antiparallel Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the discovery of kinesin spindle protein (Eg5) inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain? - PMC [pmc.ncbi.nlm.nih.gov]

Dynapyrazole A: Mechanistic Role in Hedgehog Signaling Pathway Inhibition via Dynein Modulation

[1]

Executive Summary

Dynapyrazole A is a synthetic, cell-permeable small molecule that functions as a potent inhibitor of cytoplasmic dynein .[1] Unlike canonical Hedgehog (Hh) pathway inhibitors (e.g., Vismodegib) that directly bind the transmembrane protein Smoothened (Smo), Dynapyrazole A inhibits Hh signaling by disrupting retrograde intraflagellar transport (IFT) .

By targeting the microtubule-stimulated ATPase activity of the dynein motor, Dynapyrazole A arrests the trafficking of essential Hh pathway components (such as Gli transcription factors) within the primary cilium. This guide details the chemical biology, mechanism of action (MOA), and experimental protocols for utilizing Dynapyrazole A as a probe for ciliary dynamics and Hh pathway modulation.

Mechanistic Architecture

The Primary Target: Cytoplasmic Dynein

Dynapyrazole A was developed through structure-guided optimization of Ciliobrevin , a first-generation dynein inhibitor. It specifically targets the AAA+ (ATPases Associated with diverse cellular Activities) domain of the dynein heavy chain.

-

Binding Site: Dynapyrazole A binds near the ATP-hydrolysis site of the AAA1 subdomain.[2]

-

Selectivity Profile: Unlike Ciliobrevins, which inhibit both basal and microtubule-stimulated ATPase activity, Dynapyrazole A exhibits a unique selectivity for the microtubule-stimulated state.[1][3][4] This suggests it locks the motor in a conformation that prevents the mechanochemical cycle required for processive movement along microtubules.

Downstream Consequence: Hedgehog Pathway Blockade

The Hedgehog pathway is obligately dependent on the primary cilium , a sensory organelle projecting from the cell surface. Signal transduction requires the bidirectional transport of proteins (Smo, Ptch1, Gli) along the ciliary axoneme.

-

Retrograde Transport Failure: Cytoplasmic Dynein-2 is the motor responsible for retrograde IFT (tip-to-base transport).

-

Accumulation & Arrest: Upon Dynapyrazole A treatment, Dynein-2 is inhibited. This prevents the recycling of activated Gli proteins and the removal of negative regulators.

-

Signal Termination: Consequently, even in the presence of Hh ligands (e.g., Sonic Hedgehog), the downstream transcriptional program (Gli1/2 activation) is blunted because the dynamic protein turnover required for signal transduction is frozen.

Pathway Visualization

The following diagram illustrates the specific intervention point of Dynapyrazole A within the ciliary Hh pathway.

Caption: Dynapyrazole A inhibits Dynein-2, halting retrograde transport of Gli, thereby blocking Hh gene expression.

Chemical Biology & SAR

Dynapyrazole A is a tricyclic pyrazoloquinazolinone derivative.[1] Its design addressed the poor potency and chemical instability (isomerization) of Ciliobrevins.

| Feature | Ciliobrevin D | Dynapyrazole A |

| Core Scaffold | Quinazolinone | Pyrazoloquinazolinone |

| Primary Target | Dynein (AAA1 site) | Dynein (AAA1 site) |

| IC50 (ATPase) | ~20 µM | 2.6 µM (High Potency) |

| Mechanism | Basal & MT-stimulated inhibition | MT-stimulated specific |

| Cell Permeability | Moderate | High |

| Stability | Prone to isomerization | Conformationally locked |

Key Insight: The "locking" of the pyrazole ring in Dynapyrazole A forces the molecule into a bioactive conformation that mimics the transition state of the dynein motor, resulting in a ~10-fold increase in potency over its predecessor.

Experimental Protocols

Protocol A: Microtubule-Stimulated ATPase Assay (Target Engagement)

This assay confirms that Dynapyrazole A is engaging its target (Dynein) by measuring the release of inorganic phosphate (Pi) during ATP hydrolysis.

Reagents:

-

Recombinant Cytoplasmic Dynein (human or yeast).

-

Taxol-stabilized Microtubules (MTs).

-

EnzChek Phosphate Assay Kit (or Malachite Green).

-

Dynapyrazole A (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Dynapyrazole A to 10x final concentration (range: 0.1 µM – 100 µM).

-

Incubation: Mix 20 nM Dynein with Dynapyrazole A in Assay Buffer (30 mM HEPES pH 7.4, 50 mM K-Acetate, 2 mM Mg-Acetate, 1 mM EGTA). Incubate for 10 min at RT.

-

Activation: Add Taxol-stabilized MTs (2 µM final) to stimulate the motor.

-

Start Reaction: Add ATP (1 mM final).

-

Measurement: Monitor absorbance (650 nm for Malachite Green) or fluorescence (EnzChek) over 30 minutes.

-

Validation: Calculate IC50. Dynapyrazole A should show inhibition only in the presence of MTs.

Protocol B: Gli-Luciferase Reporter Assay (Hh Pathway Readout)

This functional assay determines if the dynein inhibition translates to a blockade of Hh signaling.

Cell Line: NIH/3T3 Shh-Light II cells (stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).

Workflow Visualization:

Caption: Workflow for assessing Hh pathway inhibition using Shh-Light II reporter cells.

Step-by-Step:

-

Seeding: Plate NIH/3T3 Shh-Light II cells at 20,000 cells/well. Allow to adhere overnight.

-

Induction: Switch to low-serum medium (0.5% calf serum) containing SAG (Smoothened Agonist) at 100 nM to fully activate the Hh pathway.

-

Treatment: Simultaneously treat with Dynapyrazole A (titration: 0.5 µM – 50 µM). Include Vismodegib (100 nM) as a positive control for inhibition.

-

Incubation: Incubate for 30–48 hours.

-

Readout: Lyse cells and measure Firefly and Renilla luciferase activity.

-

Analysis: Normalize Firefly signals to Renilla (internal control). Dynapyrazole A should dose-dependently reduce the ratio, indicating Hh inhibition downstream of Smo activation.

References

-

Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Serpinskaya, A. S., Furukawa, H., ... & Kapoor, T. M. (2017).[3] Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[5] [Link]

-

Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Hyman, L. D., ... & Chen, J. K. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125-129. [Link]

-

Roossien, D. H., Miller, K. E., & Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function.[6] Frontiers in Cellular Neuroscience, 9, 252. [Link]

-

Goetz, S. C., & Anderson, K. V. (2010).[1] The primary cilium: a signalling centre during vertebrate development. Nature Reviews Genetics, 11(5), 331-344. [Link]

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. memorial.scholaris.ca [memorial.scholaris.ca]

- 3. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 5. Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dynapyrazole A: A Mechanistic Probe of Cytoplasmic Dynein Function and its Selectivity Profile for Dynein 1 versus Dynein 2

An In-Depth Technical Guide

Abstract

Cytoplasmic dyneins, the primary minus-end-directed microtubule motors, are fundamental to a vast array of cellular processes. The two cytoplasmic isoforms, dynein 1 and dynein 2, perform distinct, non-overlapping functions, making isoform-selective chemical probes essential for their study. Dynapyrazole A emerged from the structural optimization of a prior class of inhibitors, the ciliobrevins, offering enhanced potency and a unique mechanism of action. This technical guide provides a comprehensive analysis of Dynapyrazole A, focusing on its selectivity between dynein 1 and dynein 2. We will dissect the experimental data that defines its inhibitory profile, detail the methodologies used for its characterization, and discuss its applications and limitations for researchers in cell biology and drug development. Contrary to the pursuit of isoform selectivity, this guide will establish that Dynapyrazole A functions as a potent, pan-inhibitor of both cytoplasmic dynein isoforms, providing a valuable tool for the acute and reversible inhibition of general dynein-dependent processes.

Introduction: The Dichotomy of Cytoplasmic Dynein Function

In the intricate landscape of intracellular transport, motor proteins are the engines that drive the movement of cargo along cytoskeletal tracks. The dynein superfamily comprises large, multi-subunit protein complexes that convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules.[1] Within this family, two cytoplasmic isoforms are critical for cellular organization and function in metazoans.[2]

-

Cytoplasmic Dynein 1 (Dynein 1): This isoform is the workhorse of the cytoplasm.[3] It is responsible for a multitude of transport events, including the movement of organelles (such as endosomes and lysosomes), vesicles, mRNAs, and even viruses toward the minus-ends of microtubules, which are typically located at the cell center.[3][4] Dynein 1 is also fundamentally involved in cell division, where it plays roles in mitotic spindle assembly and chromosome segregation.[4][5] Given its broad and essential functions, its persistent inhibition is often cytotoxic.[6]

-

Cytoplasmic Dynein 2 (Dynein 2): In stark contrast to the ubiquitous role of dynein 1, the function of dynein 2 is highly specialized and spatially restricted to cilia and flagella.[7][8] Also known as intraflagellar transport (IFT) dynein, it powers the retrograde movement of IFT trains from the ciliary tip back to the base, a process essential for ciliary assembly, maintenance, and signaling.[9] Consequently, dynein 2 is a key player in developmental pathways such as Hedgehog signaling.[6][10]

The distinct localization and functions of these two isoforms necessitate the development of specific tools to dissect their individual contributions to cellular physiology and pathology. An ideal chemical probe would exhibit high selectivity for one isoform over the other, allowing researchers to inhibit one without affecting the functions of the other.[11]

Figure 1: Distinct cellular roles of cytoplasmic dynein 1 and 2.

Dynapyrazole A: A Second-Generation Dynein Inhibitor

Dynapyrazole A is a cell-permeable dynein inhibitor developed through a chemical structure-guided design process aimed at improving upon the first-in-class inhibitors, ciliobrevins.[7][12] Ciliobrevins, while valuable, suffer from limitations in potency and possess suboptimal chemical properties, such as the potential for isomerization, which complicates their use.[7][12] By characterizing the structure of ciliobrevins, researchers designed conformationally constrained isosteres, leading to the creation of the more potent dynapyrazoles.[7]

A Unique Mode of Action

A key distinguishing feature of Dynapyrazole A is its mechanism of inhibition. Biochemical analyses revealed that while ciliobrevins inhibit both the basal and the microtubule-stimulated ATPase activity of dynein, Dynapyrazole A potently blocks only the microtubule-stimulated activity.[7][12] This is a critical insight, as the microtubule-stimulated ATPase cycle is what directly fuels the processive movement of the motor along its track. This unique mode of action suggests that Dynapyrazole A interferes with the communication between the microtubule-binding domain (MTBD) and the core motor domain.[7] Further studies using ADP-vanadate-dependent photocleavage have shown that Dynapyrazole A's activity is consistent with binding at the primary catalytic site, AAA1, within the hexameric ring of the dynein motor domain.[7][13]

Figure 2: Contrasting mechanisms of Ciliobrevin and Dynapyrazole A.

Quantitative Analysis: Selectivity of Dynapyrazole A for Dynein 1 vs. Dynein 2

The central question for researchers wishing to distinguish between dynein 1 and dynein 2-mediated processes is the isoform selectivity of an inhibitor. Extensive in vitro characterization using purified components has demonstrated that Dynapyrazole A inhibits both cytoplasmic dynein 1 and dynein 2 with nearly identical potency .[7]

Comparative Inhibitory Potency

The quantitative data underscores the lack of isoform selectivity. Dynapyrazole A is therefore best described as a pan-inhibitor of cytoplasmic dyneins.

| Inhibitor | Target Isoform | Assay Type | IC50 (µM) | Reference |

| Dynapyrazole A | Cytoplasmic Dynein 1 | Microtubule Gliding | 2.3 ± 1.4 | [7] |

| Dynapyrazole A | Cytoplasmic Dynein 2 | Microtubule Gliding | 2.6 ± 1.3 | [7] |

| Ciliobrevin D | Cytoplasmic Dynein 1 | Microtubule Gliding | 15 ± 2.9 | [7] |

| Ciliobrevin D | Cytoplasmic Dynein 2 | Microtubule Gliding | 20 ± 1.0 | [7] |

Table 1: Comparative IC50 values of Dynapyrazole A and Ciliobrevin D against cytoplasmic dynein 1 and 2. The data clearly shows the ~6-8 fold increase in potency of Dynapyrazole A over Ciliobrevin D, and its similar efficacy against both dynein isoforms.

These findings imply that while Dynapyrazole A is a superior inhibitor in terms of potency, it cannot be used to selectively inhibit dynein 1 or dynein 2 in a cellular context where both are active.[6] The development of a truly isoform-selective dynapyrazole will require further structure-activity relationship (SAR) studies.[7]

Experimental Protocols for Assessing Dynein Inhibition

The determination of inhibitor potency and selectivity relies on robust, reproducible in vitro assays. The two primary methods used in the characterization of Dynapyrazole A are the microtubule gliding assay and the ATPase activity assay.

Protocol: Microtubule Gliding Assay

This assay provides a direct visualization of dynein motor function. Purified dynein motors are adsorbed onto a glass coverslip, which then propels fluorescently labeled microtubules when ATP is supplied. The velocity of microtubule movement is measured, and the effect of an inhibitor is quantified by the reduction in this velocity.

Step-by-Step Methodology:

-

Chamber Preparation: Construct a flow chamber using a glass slide and a passivated coverslip. Passivation (e.g., with polyethylene glycol) is crucial to prevent non-specific protein adsorption.

-

Motor Immobilization: Introduce a solution of purified, tagged (e.g., GFP- or His-tagged) dynein 1 or dynein 2 motor domain constructs into the chamber. The tags facilitate binding to an antibody-coated or otherwise functionalized surface. Allow incubation for 5-10 minutes.

-

Blocking: Wash the chamber with a blocking buffer (e.g., casein-containing buffer) to block any remaining non-specific binding sites on the surface.

-

Microtubule Introduction: Introduce a solution of taxol-stabilized, fluorescently labeled (e.g., rhodamine-labeled) microtubules into the chamber.

-

Motility Initiation: Perfuse the chamber with motility buffer containing ATP and an oxygen-scavenging system. Add varying concentrations of Dynapyrazole A or a vehicle control (DMSO) to this buffer.

-

Data Acquisition: Immediately visualize the chamber using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse movies of the gliding microtubules.

-

Analysis: Generate kymographs from the time-lapse movies to measure the velocity of individual microtubules. Plot the average velocity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for the in vitro microtubule gliding assay.

Protocol: Microtubule-Stimulated ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by dynein, which is the enzymatic activity that powers its motion. The assay quantifies the liberation of inorganic phosphate (Pi) from ATP.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing a fixed concentration of purified dynein motor domain, motility buffer, and varying concentrations of Dynapyrazole A.

-

Microtubule Stimulation: To half of the reactions, add taxol-stabilized microtubules to measure the stimulated ATPase rate. To the other half, add buffer alone to measure the basal rate.

-

Initiation: Initiate the reaction by adding a final concentration of Mg-ATP (e.g., 1 mM).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 30-60 minutes) during which ATP hydrolysis proceeds linearly.

-

Quenching & Detection: Stop the reaction by adding a detection reagent that complexes with the liberated inorganic phosphate to produce a colored product (e.g., malachite green).

-

Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 650 nm) using a plate reader.

-

Analysis: Convert absorbance values to phosphate concentration using a standard curve. Calculate the ATPase rate (moles of Pi per mole of dynein per second) and plot it against the inhibitor concentration to determine the effect on both basal and microtubule-stimulated activity.

Applications in Research and Associated Limitations

As a potent, acute, and reversible pan-dynein inhibitor, Dynapyrazole A is a valuable tool for specific research applications.[7][12]

Key Applications:

-

Studying Dynamic Processes: Its fast-acting nature is ideal for dissecting dynein's role in rapid cellular events like intraflagellar transport, lysosome motility, and the early stages of mitosis.[7]

-

General Dynein Inhibition: It can be used to confirm the involvement of "a dynein" in a cellular process before undertaking more complex genetic knockdown or knockout experiments.

-

Mechanism of Action Studies: Its unique inhibition of only the microtubule-stimulated ATPase activity makes it a useful probe for studying the allosteric communication within the dynein motor domain.[7]

Critical Limitations:

-

Lack of Isoform Selectivity: As detailed in this guide, Dynapyrazole A cannot distinguish between dynein 1 and dynein 2. Results from cellular experiments must be interpreted with the caution that both motors may be inhibited.

-

Cellular Toxicity: Due to the essential and widespread roles of dynein 1, prolonged exposure (>1 hour) to Dynapyrazole A is expected to be toxic to most cell types.[6] Experiments should be designed for acute, short-term inhibition.

Conclusion and Future Outlook

Dynapyrazole A represents a significant advancement in the chemical biology of dynein, offering a substantial increase in potency and a distinct mechanism of action compared to its predecessors.[12] However, this technical guide clarifies that it functions as a pan-inhibitor, targeting both cytoplasmic dynein 1 and dynein 2 with similar efficacy.[7] While this property limits its use for dissecting isoform-specific roles, its acute and reversible nature makes it a powerful tool for studying the general, dynamic functions of cytoplasmic dynein. The challenge for the field remains the development of inhibitors with true isoform selectivity. Future medicinal chemistry efforts, likely building upon the validated dynapyrazole scaffold, will be crucial for creating the next generation of chemical probes to untangle the complex and distinct worlds of dynein 1 and dynein 2.

References

-

Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

-

eLife. (2017, May 19). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

-

Hoang, A. T., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. PubMed. Retrieved from [Link]

-

Roberts, A. J. (2018). Emerging mechanisms of dynein transport in the cytoplasm versus the cilium. PMC - NIH. Retrieved from [Link]

-

Kimura, K., & Kimura, A. (2020). The Generation of Dynein Networks by Multi-Layered Regulation and Their Implication in Cell Division. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

eLife. (2017, May 19). Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

-

Aboalela, A., et al. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit”. PMC. Retrieved from [Link]

-

Reck-Peterson, S. L., et al. (2018). Mechanism and Regulation of Cytoplasmic Dynein. PMC. Retrieved from [Link]

-

See, S. K., et al. (2015). Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity. ACS Chemical Biology. Retrieved from [Link]

-

Ugo, A., & Gatti, C. L. (2024). Structure and Function of Dynein's Non-Catalytic Subunits. MDPI. Retrieved from [Link]

-

Jiang, Y., et al. (2022). The effect of cytoplasmic dynein on the development and functional maintenance of retinal photoreceptor cells. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

Vívenes, C. Y., et al. (2009). Biochemical identification of dynein-ATPase activity in human sperm. PubMed. Retrieved from [Link]

-

Aboalela, A., et al. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a. Molecules. Retrieved from [Link]

-

Nagpal, J., et al. (2022). Optogenetic control of kinesin-1, -2, -3 and dynein reveals their specific roles in vesicular transport. PMC. Retrieved from [Link]

-

Steinman, J. B. (2018). Chemical Biology of Dynein. Digital Commons @ Rockefeller University. Retrieved from [Link]

-

Santarossa, M., et al. (2021). Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors. PMC - NIH. Retrieved from [Link]

-

Santarossa, M., et al. (2021). Targeting allostery in the Dynein motor domain with small molecule inhibitors. PubMed. Retrieved from [Link]

-

Gallo, G. (2016). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience. Retrieved from [Link]

-

Mazur, M., et al. (2023). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. PMC. Retrieved from [Link]

-

Gallo, G. (2016). Ciliobrevins as Tools for Studying Dynein Motor Function. ResearchGate. Retrieved from [Link]

-

Redwine, W. B., et al. (2017). The human cytoplasmic dynein interactome reveals novel activators of motility. eLife. Retrieved from [Link]

-

See, S. K., et al. (2015). Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity. Stanford Libraries. Retrieved from [Link]

-

Vívenes, C. Y., et al. (2009). Biochemical Identification of Dynein-ATPase Activity in Human Sperm. ResearchGate. Retrieved from [Link]

-

eLife. (2017, May 19). Figures and data in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

-

Kon, T., & Shiroguchi, K. (2013). Big steps toward understanding dynein. PMC - NIH. Retrieved from [Link]

-

Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. PMC. Retrieved from [Link]

-

McKenney, R. J., et al. (2014). Activation of cytoplasmic dynein motility by dynactin-cargo adapter complexes. Hubrecht Institute. Retrieved from [Link]

-

Wiggermann, M., et al. (2015). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 3. Mechanism and Regulation of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Generation of Dynein Networks by Multi-Layered Regulation and Their Implication in Cell Division [frontiersin.org]

- 5. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 7. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging mechanisms of dynein transport in the cytoplasm versus the cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

Targeting the AAA1 Motor Domain: Mechanistic and Structural Insights into Dynein Inhibition by Dynapyrazole A

Executive Summary

Cytoplasmic dynein is a massive (~1.2 MDa) microtubule-based motor protein complex that drives retrograde intracellular transport, a process critical for organelle trafficking, mitosis, and ciliary function. The core of dynein’s force-generating machinery lies within its heavy chain, which features a hexameric ring of AAA+ (ATPases Associated with diverse cellular Activities) domains. While first-generation inhibitors like ciliobrevins provided initial tools to probe dynein function, their utility was hampered by low potency and geometric isomerization (E/Z) at the C8–C11 double bond.

To overcome these limitations, conformationally constrained tricyclic pyrazoloquinazolinone derivatives—termed dynapyrazoles —were developed 1. Dynapyrazole A exhibits a unique mode of action: it potently inhibits microtubule (MT)-stimulated ATPase activity while sparing basal ATPase activity, effectively decoupling ATP hydrolysis from the microtubule-binding cycle 1. This whitepaper provides an in-depth technical analysis of Dynapyrazole A's binding site at the AAA1 subunit, the structural basis of its selectivity, and the self-validating experimental workflows required to characterize such AAA+ motor inhibitors.

Structural Architecture of the Dynein Motor Domain

The dynein motor domain is composed of six AAA+ subunits (AAA1 to AAA6). Four of these subunits (AAA1–AAA4) contain nucleotide-binding pockets located at the interface between the large (AAA-L) and small (AAA-S) subdomains of adjacent modules 2.

-

AAA1: The primary catalytic site responsible for the majority of ATP hydrolysis driving motility. It contains highly conserved Walker A (P-loop) and Walker B motifs, alongside Sensor I and II residues [[3]]().

-

AAA3: Acts as an allosteric regulatory site. ATP hydrolysis at AAA3 gates the chemomechanical cycle of the AAA1 site 2.

Elucidating the Dynapyrazole A Binding Site

In silico modeling and biochemical assays confirm that Dynapyrazole A acts as an ATP-competitive inhibitor targeting the AAA1 subunit 3. The molecule docks into the nucleotide-binding pocket formed between the AAA1 and AAA2 subdomains, interacting directly with the Walker A and B motifs 3.

To rule out allosteric inhibition via AAA3, researchers utilized a dynein AAA3 mutant. Dynapyrazole A successfully inhibited the basal ATPase activity of this mutant (IC50 ~5.5 µM), proving that its primary mechanism of action does not rely on the AAA3 regulatory domain, thereby isolating AAA1 as the definitive target [[2]](). Furthermore, structural refinements suggest that in cytoplasmic dynein 1, Arg1852 participates in a "glutamate switch" mechanism (interacting with Glu1849) to facilitate hydrolysis at this site, a dynamic that is disrupted upon inhibitor binding 3.

Fig 1: Logical pathway of Dynapyrazole A selectively inhibiting MT-stimulated AAA1 ATPase activity.

Quantitative Data Synthesis: Dynapyrazole A vs. Ciliobrevin D

The conformational constraint in Dynapyrazole A not only eliminates isomer-driven variability but also shifts its pharmacological profile. While Ciliobrevin D acts as a blunt instrument inhibiting all dynein ATPase activity, Dynapyrazole A is a precision tool that specifically blocks the microtubule-stimulated state 1.

| Pharmacological Parameter | Ciliobrevin D | Dynapyrazole A | Causality / Significance |

| Primary Target Site | AAA1 (and potentially AAA3) | AAA1 | DynA's rigid structure increases AAA1 pocket specificity. |

| Basal ATPase Inhibition | Yes (Potent) | No (Minimal) | DynA decouples ATP hydrolysis from the MT-binding cycle. |

| MT-Stimulated ATPase Inhibition | Yes | Yes (Potent) | Both halt MT-driven motility, but DynA requires ~6x lower dose. |

| In vitro IC50 (MT-gliding) | 15 ± 2.9 µM | 2.3 ± 1.4 µM | Higher potency of DynA due to N7 protonation and constrained geometry. |

| Photocleavage Blockade (AAA1) | ~160 µM | ~4 µM | DynA displaces nucleotide at AAA1 at ~40x lower concentrations. |

Experimental Validation Workflows (Self-Validating Protocols)

To rigorously validate the binding site and mechanism of an AAA+ motor inhibitor, one must employ assays that directly probe nucleotide occupancy and functional coupling. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: ADP-Vanadate Photocleavage Assay

Purpose: To directly quantify the competitive displacement of nucleotides at the AAA1 site. Causality: Ultraviolet (UV) irradiation of dynein in the presence of ADP and orthovanadate (Vi) induces a highly specific peptide backbone cleavage exclusively at the AAA1 Walker A motif [[1]](). If Dynapyrazole A binds to AAA1, it will sterically block ADP-Vi from entering the pocket, thereby preventing UV-induced cleavage.

Step-by-Step Methodology:

-

Preparation: Purify recombinant human cytoplasmic dynein motor domain. Prepare a cleavage buffer (30 mM HEPES pH 7.4, 50 mM K-acetate, 2 mM Mg-acetate, 1 mM EGTA).

-

Inhibitor Incubation (The Variable): Incubate 0.5 µM dynein with varying concentrations of Dynapyrazole A (0.1 µM to 40 µM) for 15 minutes at room temperature.

-

Self-Validation Control: Include a 2% DMSO vehicle control (maximum cleavage expected) and a high-dose Ciliobrevin D control (positive control for cleavage inhibition).

-

-

Complex Formation: Add 1 mM ATP and 1 mM sodium orthovanadate to the mixture. Incubate for 10 minutes to allow ATP hydrolysis and the trapping of the Dynein-ADP-Vi transition state complex at AAA1.

-

UV Irradiation: Transfer the samples to a pre-chilled 96-well quartz plate. Irradiate with 365 nm UV light for 45 minutes on ice to induce backbone cleavage.

-

Resolution & Quantification: Quench the reaction with SDS sample buffer. Resolve the fragments using 4-12% SDS-PAGE. Stain with Coomassie Brilliant Blue.

-

Analysis: Perform densitometric quantification of the intact heavy chain versus the two distinct cleavage fragments. Calculate the IC50 of cleavage blockade (expected ~4 µM for Dynapyrazole A) 1.

Fig 2: Step-by-step workflow for the ADP-Vanadate photocleavage assay to determine AAA1 occupancy.

Protocol 2: Microtubule-Stimulated vs. Basal ATPase Assay (EnzChek)

Purpose: To differentiate between allosteric microtubule-coupling mechanisms and pure catalytic inhibition. Causality: Dynein's basal ATP hydrolysis rate is low (~0.5 s⁻¹). Binding to microtubules stimulates this rate via conformational changes transmitted through the stalk/buttress domains to AAA1 [[3]](). By measuring inorganic phosphate (Pi) release in the presence and absence of MTs, we can pinpoint whether an inhibitor blocks the catalytic machinery entirely or specifically targets the MT-bound conformation.

Step-by-Step Methodology:

-

Reagent Setup: Utilize a continuous spectrophotometric assay (e.g., EnzChek Phosphate Assay) which couples Pi release to the conversion of 2-amino-6-mercapto-7-methylpurine riboside (MESG) by purine nucleoside phosphorylase (PNP), yielding an absorbance shift at 360 nm.

-

Basal Reaction: Mix 20 nM dynein motor domain with the EnzChek reaction mixture (PNP, MESG) and varying concentrations of Dynapyrazole A (0 - 40 µM).

-

MT-Stimulated Reaction: In a parallel set of wells, add taxol-stabilized microtubules (e.g., 2.5 µM, 8 µM, or 15 µM) to the mixture.

-

Self-Validation Control: Use a no-ATP baseline to subtract background hydrolysis, and a Ciliobrevin D control (which should suppress both basal and MT-stimulated rates).

-

-

Initiation & Readout: Initiate the reaction by adding 2 mM ATP. Monitor absorbance at 360 nm continuously for 30 minutes at 25°C.

-

Data Extraction: Calculate the steady-state ATPase rate (s⁻¹). Dynapyrazole A will show a dose-dependent reduction of the MT-stimulated rate (saturating at ~0.5 s⁻¹, matching the basal rate), while the basal rate itself remains completely unaffected 1.

Conclusion & Future Perspectives

The structural evolution from ciliobrevins to dynapyrazoles represents a significant leap in the chemical biology of AAA+ motors. By conformationally constraining the pyrazoloquinazolinone scaffold, researchers achieved a highly potent, cell-permeable inhibitor that specifically targets the AAA1 nucleotide-binding pocket of cytoplasmic dynein 1. Crucially, Dynapyrazole A's ability to inhibit microtubule-stimulated ATPase activity while sparing basal activity provides researchers with a surgical tool to probe acute dynein functions without inducing immediate cellular toxicity associated with total ATPase blockade. Future drug development efforts targeting dynein—whether for oncology or neurodegenerative diseases—must leverage these self-validating biochemical workflows to ensure high target specificity at the AAA1 domain.

References

- Source: nih.

- Source: nih.

- Source: rockefeller.

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 3. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

Dynapyrazole A: A Technical Guide to a Precision Inhibitor of Cytoplasmic Dynein

Introduction: Targeting the Cellular Superhighway with Precision

Within the intricate network of cellular transport, cytoplasmic dyneins stand as critical molecular motors, powering the movement of a vast array of cargoes along microtubule tracks. The precise regulation of this transport is fundamental to numerous cellular processes, from organelle positioning and intracellular trafficking to cell division and migration. Dysregulation of dynein function has been implicated in a range of pathologies, including neurodegenerative diseases and developmental disorders. The development of specific chemical probes to dissect and modulate dynein activity has therefore been a significant endeavor in cell biology and drug discovery.

This technical guide provides an in-depth exploration of Dynapyrazole A, a potent and specific, cell-permeable inhibitor of cytoplasmic dynein. Unlike its predecessors, such as ciliobrevin, Dynapyrazole A exhibits a unique mode of action, selectively inhibiting the microtubule-stimulated ATPase activity of dynein without significantly affecting its basal activity.[1][2] This property makes it an invaluable tool for researchers seeking to probe the specific contributions of microtubule-engaged dynein in various cellular contexts. This document will delve into the chemical properties, mechanism of action, synthesis, and key applications of Dynapyrazole A, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Dynapyrazole A

Dynapyrazole A is a synthetic small molecule belonging to the pyrazolo[1,5-a]quinazoline class of compounds.[3] Its design represents a structure-guided evolution from the earlier dynein inhibitor, ciliobrevin, aimed at improving potency and overcoming certain chemical liabilities.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂ClIN₄O | [4] |

| Molecular Weight | 486.69 g/mol | [4] |

| CAS Number | 2226517-75-3 | [4] |

| Appearance | White to beige powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C for long-term stability | [5] |

Molecular Structure of Dynapyrazole A

The chemical structure of Dynapyrazole A is characterized by a rigid tricyclic core, which was designed to lock the molecule in a conformation favorable for binding to dynein.

Caption: Chemical structure of Dynapyrazole A.

Mechanism of Action: A Specific Brake on the Dynein Motor

Dynapyrazole A exerts its inhibitory effect by targeting the ATPase activity of cytoplasmic dynein, which is essential for its motor function. The dynein motor domain is composed of a hexameric ring of AAA+ (ATPases Associated with diverse cellular Activities) domains. ATP hydrolysis, primarily at the AAA1 site, drives the conformational changes that result in force production and movement along microtubules.[1][2]

The key feature of Dynapyrazole A's mechanism is its specificity for the microtubule-stimulated ATPase activity of dynein.[1][2] This is a critical distinction from earlier inhibitors like ciliobrevin, which inhibit both the basal and microtubule-stimulated ATPase activities. This specificity suggests that Dynapyrazole A preferentially binds to a conformation of dynein that is adopted upon its engagement with microtubules.

Experimental evidence, including UV-vanadate-mediated photocleavage assays, has shown that Dynapyrazole A binds to the primary ATPase site, AAA1, of the dynein motor domain.[1][6] By inhibiting ATP hydrolysis at this site, Dynapyrazole A effectively stalls the motor protein when it is actively engaged in transport along a microtubule, without significantly affecting the non-productive ATP turnover of dynein in the cytoplasm.

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 2. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

A Technical Guide to Interrogating Retrograde Intraflagellar Transport with Dynapyrazole A

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intraflagellar transport (IFT) is the fundamental bidirectional motility of protein complexes essential for the assembly, maintenance, and sensory function of primary cilia. The retrograde (tip-to-base) arm of this transport system, powered by the cytoplasmic dynein-2 motor, is critical for recycling IFT machinery and signaling components. Dysregulation of retrograde IFT is implicated in a class of human genetic disorders known as ciliopathies. Dynapyrazole A has emerged as a potent and specific, cell-permeable small molecule inhibitor that uniquely targets the microtubule-stimulated ATPase activity of cytoplasmic dynein.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of Dynapyrazole A and its application in studying retrograde IFT, offering detailed experimental protocols for its use in cell-based assays.

Chapter 1: The Fundamentals of Intraflagellar Transport (IFT)

1.1 The Bidirectional Railway: Anterograde vs. Retrograde Transport

The cilium, a microtubule-based organelle, relies on a continuous shuttle of proteins for its existence.[4] This process, IFT, can be conceptualized as a dynamic, bidirectional railway. "Trains" composed of IFT-A and IFT-B protein complexes move along the axonemal microtubules.[5]

-

Anterograde Transport: Kinesin-2 motors power the movement of IFT trains from the base to the tip of the cilium, carrying essential building blocks like tubulin and other axonemal components.[6][7]

-

Retrograde Transport: At the ciliary tip, the IFT machinery is remodeled. The cytoplasmic dynein-2 motor complex then engages the IFT trains to transport them, along with turnover products, back to the cell body.[7][8]

1.2 The Retrograde Motor: Cytoplasmic Dynein-2

Cytoplasmic dynein-2 (also referred to as IFT-dynein) is a multi-subunit AAA+ motor protein exclusively dedicated to powering retrograde IFT within cilia.[3][9] It is transported to the ciliary tip as inactive cargo on anterograde trains and is activated for the return journey.[6] The proper function of dynein-2 is paramount; it ensures the recycling of the IFT-A and IFT-B complexes and is essential for clearing signaling proteins from the cilium to terminate signaling cascades, such as the Hedgehog pathway.[9][10]

1.3 The Significance of Retrograde IFT in Ciliary Function and Disease

Efficient retrograde IFT is not merely a waste-disposal system; it is a crucial regulatory hub. It maintains ciliary length and structural integrity by clearing out old components and recycling the transport machinery.[11][12] When retrograde transport is impaired, IFT proteins and other cargo accumulate at the ciliary tip, leading to characteristic swelling or "bulging" and disruption of ciliary function.[10][13] Defects in the dynein-2 motor or associated IFT-A complex components are linked to severe ciliopathies, including Jeune asphyxiating thoracic dystrophy and Mainzer-Saldino syndrome, underscoring its critical biological role.[8]

Chapter 2: Dynapyrazole A - A Molecular Probe for Dynein-2

2.1 Chemical Profile and Mechanism of Action

Dynapyrazole A is a conformationally constrained, pyrazoloquinazolinone-based small molecule derived from the earlier dynein inhibitor, ciliobrevin.[1][9] Its key innovation lies in its unique mode of action. Unlike ciliobrevins, which inhibit both the basal and microtubule-stimulated ATPase activity of dynein, Dynapyrazole A is highly specific for the microtubule-stimulated component.[9][14] This means it primarily blocks the motor's ability to hydrolyze ATP and generate force when it is actively engaged with its microtubule track, making it a more precise tool for studying processive motility.[3][14]

2.2 Specificity, Potency, and Cellular Efficacy

Dynapyrazole A inhibits both cytoplasmic dynein-1 and dynein-2 with similar potencies in in vitro assays.[9] In cellular assays, it effectively blocks dynein-2-dependent retrograde IFT at single-digit micromolar concentrations (e.g., 5 µM).[9] A critical feature for experimental use is its reversibility. The inhibitory effects on IFT can be reversed upon washout, a process that is enhanced by the presence of serum in the culture medium, likely due to the hydrophobic nature of the compound.[9]

2.3 Considerations and Potential Off-Target Effects

While Dynapyrazole A is a significant improvement over previous inhibitors, no chemical probe is perfect. Because it inhibits both dynein-1 and dynein-2, researchers must consider that cytoplasmic processes mediated by dynein-1 (e.g., lysosome transport, Golgi positioning) may also be affected during treatment.[1][15] Therefore, interpreting phenotypes requires careful consideration of the specific process under investigation. The name "Dynapyrazole" is similar to "Dynasore," an inhibitor of dynamin GTPases; it is crucial to note these are distinct molecules with different targets.[2][16]

Chapter 3: Experimental Design for Assessing Retrograde IFT Inhibition

3.1 Model System Selection

The choice of a model system is critical for successfully visualizing IFT. Key requirements are the presence of primary cilia and the ability to introduce fluorescent protein tags.

-

Mammalian Cell Lines:

-

mIMCD-3 (murine inner medullary collecting duct): A well-established model with robust ciliogenesis, used in the characterization of Dynapyrazole A's effect on IFT.[9][17]

-

hTERT-RPE1 (human retinal pigment epithelial): Widely used for cilia research due to their reliable formation of primary cilia upon serum starvation.[18]

-

NIH/3T3 (mouse embryonic fibroblast): Another common choice for studying ciliary signaling and transport.[17]

-

-

Chlamydomonas reinhardtii: A biflagellate green alga that has been instrumental in the discovery and characterization of IFT. Its long flagella make it an excellent system for high-resolution imaging.[19]

3.2 Key Reagents and Fluorescent Tagging Strategies

To visualize IFT trains, a component of the IFT machinery must be fluorescently tagged.

-

Fluorescent Fusion Proteins: IFT-B complex components are often chosen for tagging as they are part of the train in both directions. IFT88 is a common choice.[9][13]

-

Fluorescent Proteins: Use bright and photostable fluorescent proteins. mNeonGreen or EGFP are excellent options.[9][17]

-

Expression Systems: Stable expression of the tagged IFT protein is preferred over transient transfection to ensure consistent, moderate expression levels, which is crucial for clear imaging.[4][17]

Chapter 4: Core Methodologies and Protocols

4.1 Protocol 1: Live-Cell Imaging of IFT Dynamics

This protocol is adapted for an inverted fluorescence microscope equipped for live-cell imaging (e.g., TIRF or spinning disk confocal).

-

Cell Preparation:

-

One day before imaging, seed mIMCD-3 cells stably expressing mNeonGreen-IFT88 onto 35 mm glass-bottom imaging dishes.

-

On the day of imaging, replace the growth medium with serum-free imaging medium (e.g., DMEM/F-12 without phenol red, supplemented with HEPES) and allow cells to equilibrate in the microscope's environmental chamber (37°C, 5% CO₂) for at least 30 minutes.[18]

-

-

Image Acquisition Setup:

-

Identify ciliated cells. Cilia will appear as thin, fluorescent protrusions from the cell surface.

-

Use an appropriate objective (60x or 100x oil immersion).

-

Set the imaging parameters. A fast acquisition rate is crucial. Aim for 3-5 frames per second.[20] Adjust laser power and exposure time to maximize signal-to-noise while minimizing phototoxicity.

-

-

Baseline Imaging:

-

For each selected cell, acquire a pre-treatment time-lapse movie of 30-60 seconds. This will serve as the internal control.

-

-

Treatment:

-

Carefully add Dynapyrazole A (final concentration 5 µM) or vehicle control (e.g., 0.3% DMSO) to the imaging dish.[9]

-

-

Post-Treatment Imaging:

-

Begin acquiring post-treatment time-lapse movies at defined intervals (e.g., starting 5 minutes after drug addition).[9] Record for 30-60 seconds for each cilium.

-

4.2 Protocol 2: Kymograph Generation and Analysis

A kymograph is a graphical representation of spatial position over time, which transforms the movement of IFT particles into diagonal lines, the slopes of which represent velocity.[17][21] This protocol uses the open-source software ImageJ/Fiji.

-

Kymograph Generation:

-

Open a time-lapse movie in ImageJ.

-

Use the segmented line tool to draw a line along the length of the cilium, from base to tip.

-

Use a plugin like "KymoResliceWide" or the built-in "Reslice" function.[17] This will generate a new image where the x-axis represents time and the y-axis represents the position along the cilium.

-

Anterograde (base-to-tip) movements will appear as upward-sloping lines, while retrograde (tip-to-base) movements will be downward-sloping lines.[19][22]

-

-

Quantitative Analysis:

-

Velocity: Use the angle tool in ImageJ to measure the angle of individual tracks. The velocity can be calculated from this angle, given the known pixel size and frame rate.[17][19] Alternatively, manually trace lines and calculate the slope (Δy/Δx).

-

Frequency: Count the number of anterograde and retrograde tracks that originate from the base or tip, respectively, over the total time of the kymograph. Express this as events per second (Hz).[20][21]

-

Automated tools like KymographDirect can also be used for high-throughput, unbiased analysis.[9][20]

-

Chapter 5: Data Interpretation and Expected Outcomes

5.1 Analyzing Kymograph Data: The Signature of Retrograde IFT Inhibition

Treatment with Dynapyrazole A produces a distinct and quantifiable signature on IFT kymographs.

-

Primary Effect: A dramatic reduction in the slope of retrograde tracks, indicating a significant decrease in retrograde velocity.[9]

-

Secondary Effects: A modest reduction in the slope of anterograde tracks and a decrease in the number of both anterograde and retrograde tracks (reduced frequency) are also observed.[9][14] The coupling between the two transport directions means that a "traffic jam" in the retrograde direction can impact the initiation of anterograde transport.[11]

Data Summary Table: Expected Quantitative Changes in IFT Parameters

The following table summarizes typical results from treating mIMCD-3 cells with 5 µM Dynapyrazole A, based on published data.[9]

| Parameter | Control (0.3% DMSO) | 5 µM Dynapyrazole A | Expected % Change |

| Retrograde Velocity | ~420 nm/s | ~150 nm/s | ~64% Decrease |

| Anterograde Velocity | ~700 nm/s | ~560 nm/s | ~20% Decrease |

| Retrograde Frequency | Baseline | Reduced | ~30-60% Decrease |

| Anterograde Frequency | Baseline | Reduced | ~30-60% Decrease |

5.2 Phenotypic Consequences: Ciliary Bulging

A hallmark of defective retrograde IFT is the accumulation of IFT proteins at the ciliary tip, as the machinery cannot be efficiently returned to the cell body.[10][13] This can be visualized using immunofluorescence or in live-cell imaging as a "bulge" or an area of intense fluorescence at the distal end of the cilium.

Chapter 6: Advanced Applications and Future Prospects

6.1 Dynapyrazole A in the Study of Ciliopathies

Dynapyrazole A provides a powerful tool for creating a rapid, inducible "phenocopy" of ciliopathies caused by dynein-2 mutations. This allows researchers to study the acute cellular consequences of retrograde IFT failure without the confounding developmental effects that can arise in genetic models.

6.2 Probing Signaling Pathways

Many crucial signaling pathways, including Hedgehog and GPCR signaling, are regulated within the cilium.[9][10] The termination of these signals often requires the retrograde transport of key components out of the cilium. Dynapyrazole A can be used to acutely block this removal, allowing for precise investigation into the role of retrograde IFT in signal attenuation.

Conclusion

Dynapyrazole A represents a best-in-class chemical tool for the acute and reversible inhibition of cytoplasmic dynein-2-mediated retrograde intraflagellar transport. Its specific mechanism of action provides a cleaner system for interrogation than previous inhibitors. By combining live-cell imaging of fluorescently-tagged IFT proteins with quantitative kymograph analysis, researchers can precisely dissect the critical role of retrograde IFT in ciliary maintenance, cellular signaling, and the pathogenesis of ciliopathies.

References

-

Kymograph analysis of IFT particle movement. At the left of A is a... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Dentler, W. L. (2013). Recording and Analyzing IFT in Chlamydomonas Flagella. In Methods in Enzymology (Vol. 524, pp. 245–262). Elsevier. [Link]

-

Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

-

Ishikawa, H., & Marshall, W. F. (2017). Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia. STAR protocols, 2(3), 100742. [Link]

-

Cevik, M. O., Niacaris, T., & O'Hagan, R. (2022). Protocol for determining the average speed and frequency of kinesin and dynein-driven intraflagellar transport (IFT) in C. elegans. STAR protocols, 3(3), 101538. [Link]

-

Automated kymograph analysis algorithm A radon transform is used to... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Lee, M. S., & Avidor-Reiss, T. (2023). The retrograde IFT dynein is required for normal function of diverse mechanosensory cilia in Drosophila. Frontiers in Cell and Developmental Biology, 11, 1248405. [Link]

-

Fu, Z., Ga, A., & Nachury, M. V. (2016). Role for the IFT-A complex in selective transport to the primary cilium. Molecular biology of the cell, 27(19), 2975–2988. [Link]

-

Hirano, T., Katoh, Y., & Nakayama, K. (2017). Intraflagellar transport-A complex mediates ciliary entry and retrograde trafficking of ciliary G protein–coupled receptors. Molecular Biology of the Cell, 28(4), 589-600. [Link]

-

Ishikawa, H., & Marshall, W. F. (2017). Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia. Wiley, 1-13. [Link]

-

Tracking of movement in kymograph (A) The kymograph represents the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Sun, S., Shi, L., & He, W. (2023). Intraflagellar transport trains can switch rails and move along multiple microtubules in intact primary cilia. Proceedings of the National Academy of Sciences, 120(17), e2220498120. [Link]

-

Wren, J. D., & Calvert, P. D. (2019). Single-particle tracking localization microscopy reveals nonaxonemal dynamics of intraflagellar transport proteins at the base of mammalian primary cilia. Molecular Biology of the Cell, 30(7), 835-849. [Link]

-

Finetti, F., & Baldari, C. T. (2019). Emerging Roles of the Intraflagellar Transport System in the Orchestration of Cellular Degradation Pathways. Frontiers in cell and developmental biology, 7, 289. [Link]

-

Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

-

Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6. [Link]

-

Roman, W., Martin, K., & Doyle, A. D. (2021). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS nano, 15(4), 6989–7003. [Link]

-

Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Figures and data in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6. [Link]

-

Engel, B. D., Ludington, W. B., & Marshall, W. F. (2012). The role of retrograde intraflagellar transport in flagellar assembly, maintenance, and function. The Journal of cell biology, 199(1), 151–167. [Link]

-

Steinman, J. B., & Kapoor, T. M. (2020). Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors. Biochemistry, 59(4), 481-489. [Link]

-

Dantas, T. J. (n.d.). Deciphering the Mechanisms of Dynein-2 Activation in Retrograde Intraflagellar Transport. Ciência-IUL. Retrieved from [Link]

-

Hou, Y., & Witman, G. B. (2015). The role of the dynein light intermediate chain in retrograde IFT and flagellar function in Chlamydomonas. Journal of cell science, 128(2), 373–384. [Link]

-

Park, R. J., Shen, H., Liu, L., & De Camilli, P. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. Journal of cell science, 126(Pt 22), 5305–5312. [Link]

-

Perkins, B. D., & Krock, B. (2009). Retrograde Intraflagellar Transport by Dynein Motors Is Not Essential for Photoreceptor Development or Arresting Translocation. Investigative Ophthalmology & Visual Science, 50(13), 2720. [Link]

Sources

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Roles of the Intraflagellar Transport System in the Orchestration of Cellular Degradation Pathways [frontiersin.org]

- 6. Frontiers | The retrograde IFT dynein is required for normal function of diverse mechanosensory cilia in Drosophila [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. Deciphering the Mechanisms of Dynein-2 Activation in Retrograde Intraflagellar Transport – ICVS [icvs.uminho.pt]

- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. The role of retrograde intraflagellar transport in flagellar assembly, maintenance, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role for the IFT-A complex in selective transport to the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 15. Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Recording and Analyzing IFT in Chlamydomonas Flagella - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cell.com [cell.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Storage of Dynapyrazole A Stock Solutions

Abstract & Scientific Context

Dynapyrazole A is a potent, cell-permeable small molecule inhibitor of cytoplasmic dynein (Dynein 1 and 2).[1] Unlike its precursor Ciliobrevin D, Dynapyrazole A is a conformationally constrained isostere that specifically inhibits the microtubule-stimulated ATPase activity of dynein without significantly affecting its basal ATPase activity. This mechanism allows for precise dissection of motor protein dynamics in processes such as retrograde transport, intraflagellar transport (IFT), and Hedgehog signaling.

Critical Technical Alert: Dynapyrazole A exhibits significant sensitivity to moisture during solubilization.[2] The presence of water in dimethyl sulfoxide (DMSO) drastically reduces the saturation limit, leading to "crashing out" (precipitation) upon freezing or dilution. This protocol mandates the use of anhydrous DMSO and specific handling techniques to ensure experimental reproducibility.

Physicochemical Profile

| Property | Specification |

| Compound Name | Dynapyrazole A |

| CAS Number | 2226517-75-3 |

| Molecular Formula | C₂₀H₁₂ClIN₄O |

| Molecular Weight | 486.69 g/mol |

| Target | Cytoplasmic Dynein 1 & 2 (ATPase domain) |

| IC₅₀ (In Vitro) | ~2.3 µM (Dynein 1), ~2.6 µM (Dynein 2) |

| Solubility (DMSO) | Max ~25 mg/mL (50 mM) with sonication; Recommended: 10 mM |

| Solubility (Water) | Insoluble |

| Appearance | White to beige solid |

Materials & Equipment

Reagents

-

Dynapyrazole A: Solid powder (Store at -20°C desicated).

-

Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm).

-

Note: Do not use "molecular biology grade" DMSO that has been opened and stored loosely capped. Use single-use ampoules or a bottle stored over molecular sieves.

-

Equipment

-

Analytical Balance (Readability 0.01 mg).

-

Vortex Mixer.

-

Ultrasonic Water Bath (Temperature controlled).

-

Amber Glass Vials (Borosilicate) or Low-Retention Polypropylene Microtubes.

-

Inert Gas Line (Nitrogen or Argon) - Optional but recommended for long-term storage.

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution. While 50 mM is theoretically possible, it approaches the saturation limit and increases the risk of precipitation during freeze-thaw cycles. 10 mM provides a safe buffer for dilution into aqueous media.

Step 1: Environmental Control

Equilibrate the vial of solid Dynapyrazole A to room temperature for 30 minutes before opening.

-

Reasoning: Opening a cold vial introduces atmospheric moisture condensation onto the hygroscopic powder, which will interfere with solvation.

Step 2: Weighing & Calculation

Weigh approximately 5 mg of Dynapyrazole A. Calculate the exact volume of DMSO required using the formula:

Example:

-

Mass weighed: 5.20 mg

-